Phase Engineering Advantage: Lowest 2H→1T' Transition Energy Among Binary W- and Mo-Based TMDs
MoTe₂ exhibits the lowest energy difference between semiconducting 2H and semi-metallic 1T' phases among binary Mo- and W-based TMDs, enabling reversible phase switching via electrostatic doping—a capability not practically achievable in MoS₂ or MoSe₂ [1]. This enables on-demand electronic property modulation without chemical treatment. The energy difference is approximately 40 meV for MoTe₂ [1], enabling reversible electrochemical phase change by ionic liquid gating [2]. In contrast, MoS₂ and MoSe₂ have substantially higher phase transition barriers, preventing reversible electrostatic phase switching under comparable conditions [3].
| Evidence Dimension | 2H to 1T' phase transition energy barrier |
|---|---|
| Target Compound Data | ~40 meV |
| Comparator Or Baseline | MoS₂ and MoSe₂: substantially higher (>100 meV) transition barriers; WTe₂: higher barrier |
| Quantified Difference | Lowest among binary Mo- and W-based TMDs; ~40 meV enables reversible electrostatic doping |
| Conditions | First-principles calculations and experimental ionic liquid gating measurements; monolayer to bulk MoTe₂ |
Why This Matters
Enables reconfigurable electronic devices where conductivity type (semiconducting/metallic) can be switched electrostatically, a unique capability unavailable in MoS₂ or MoSe₂ that directly impacts device architecture selection.
- [1] Zhuang Y, et al. Reversible Electrochemical Phase Change in Monolayer to Bulk-like MoTe₂ by Ionic Liquid Gating. ACS Nano. 2020;14(3):2995-3005. View Source
- [2] Liu X. Synthesis and Characterization of 2H and 1T' Molybdenum Ditelluride (MoTe₂). Master's Thesis, Rice University. 2017. View Source
- [3] Pradhan NR, et al. Field-Effect Transistors Based on Few-Layered α-MoTe₂. ACS Nano. 2014;8(6):5911-5920. View Source
